2-氨基-4-甲基噻唑-5-羧酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

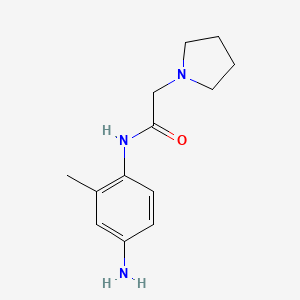

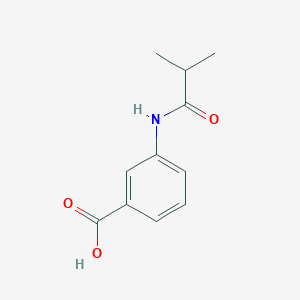

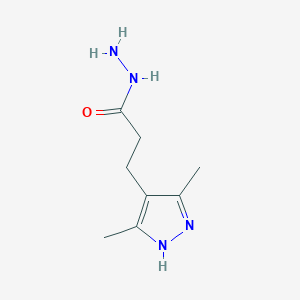

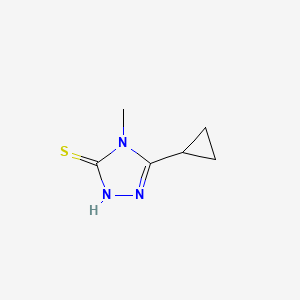

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound featuring a thiazole core, which is a common structure in various bioactive molecules and pharmaceuticals. The thiazole ring, consisting of sulfur and nitrogen atoms, confers a unique set of chemical and physical properties that make this compound an interesting subject for research in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of heterocyclic compounds like 2-Amino-4-methyl-thiazole-5-carboxylic acid amide often involves the use of precursors such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which are versatile building blocks for constructing diverse heterocycles, including thiazoles (Gomaa & Ali, 2020). The methodology may leverage reactivity patterns that enable the formation of the thiazole ring under mild reaction conditions, facilitating the incorporation of various functional groups into the core structure.

Molecular Structure Analysis

Thiazole derivatives, including 2-Amino-4-methyl-thiazole-5-carboxylic acid amide, exhibit interesting molecular structures that can engage in a range of non-covalent interactions, such as hydrogen bonding and π-π interactions. These features are crucial for their binding with biological targets and their integration into supramolecular assemblies. For example, gold(I) compounds with thiazole-derived ligands demonstrate the importance of aurophilic and hydrogen bonding interactions in forming supramolecular structures (Tiekink, 2014).

Chemical Reactions and Properties

Thiazole compounds are reactive towards a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with potential biological activities. The functional groups present in these molecules, such as the amide moiety, participate in reactions that can alter their chemical properties significantly, leading to compounds with diverse activities (GobalaKrishnan et al., 2019).

科学研究应用

重排和新化合物的形成

- 分子内重排: 与2-氨基苯并噻唑醇的α-氨基酸酰胺衍生物结构相关的化合物,这些化合物与2-氨基-4-甲基噻唑-5-羧酸酰胺有关,经历了独特的分子内重排。这种反应导致了一个5,5-螺环系统的形成,随后是硫离子的离开和空气氧化形成对称二硫化物,特别在脯氨酸或4-氨基哌啶-4-羧酸衍生物中明显(Pelletier等,2014)。

合成和结构分析

- 合成和晶体学: 已经探索了相关化合物的合成和结构,例如2-氨基-4-(甲氧甲基)-噻唑-5-羧酸Me酯。这包括详细的晶体学分析,揭示了分子构象的变化 (Kennedy et al., 1999)。

固相合成中的应用

- 固相合成: 该化合物在固相合成中具有应用,如在2,3,5-三酮哌啶的合成中所示。这涉及到N-甲基氨基酸的环化过程,展示了该化合物在合成有机化学中的多功能性 (Makino, Nakanishi, & Tsuji, 2003)。

化学反应和生物活性

- 功能化合物的合成: 已经探索了类似化合物的化学反应性,以创建功能化的咪唑[2,1‐b]噻唑和噻唑并[3,2‐a]嘧啶。这表明了2-氨基-4-甲基噻唑-5-羧酸酰胺在合成多样化有机分子方面的潜力 (Peterlin-Mašič等,2000)。

免疫学研究

- 免疫活性: 例如5-氨基-3-甲基异噁唑-4-羧酸酰胺等衍生物已被合成并用于研究其潜在的免疫活性。这表明了2-氨基-4-甲基噻唑-5-羧酸酰胺衍生物可能在免疫学研究中的应用 (Ryng et al., 1999)。

抗真菌和抗菌应用

- 杀真菌和抗菌活性: 已报道了类似化合物的衍生物的合成和评估,用于杀真菌和抗菌活性。这突显了2-氨基-4-甲基噻唑-5-羧酸酰胺在开发新的抗微生物剂中的潜力 (Andreani, Rambaldi, & Locatelli, 1995); (Prajapati & Modi, 2011)。

动力学和反应机制

- 反应动力学研究: 了解酰胺形成的动力学,例如涉及2-氨基-4-甲基噻唑-5-羧酸酰胺等化合物的反应,对于制药和合成化学至关重要。研究已经集中在酰胺键形成的反应动力学上,有助于更深入地理解这些化学过程 (Chan & Cox, 2007)。

抗氧化和抗病毒研究

- 抗氧化和抗病毒特性:对含有噻唑基氨基酸的羟基肉桂酸酰胺的抗氧化和抗病毒活性进行的研究,与2-氨基-4-甲基-噻唑-5-羧酸酰胺密切相关,显示出在新药物开发方面的潜力 (Stankova et al., 2009)。

作用机制

Target of Action

It is known that 2-aminothiazole derivatives have been used in the development of anticancer drugs . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that the urea group in some 2-aminothiazole derivatives has an h-bond interaction with asp 179, and the amide group has an h-bond interaction with tyr 224 . These interactions could potentially alter the function of these targets, leading to the observed biological effects.

Biochemical Pathways

2-aminothiazole derivatives have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that these compounds may interact with multiple biochemical pathways related to these processes.

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 166-170 °c . These properties could potentially influence its bioavailability.

Result of Action

It is known that 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cancer cells.

Action Environment

The compound is stable under normal storage conditions (2-8°c) , suggesting that temperature could potentially influence its stability.

安全和危害

未来方向

The 2-aminothiazole scaffold, which “2-Amino-4-methyl-thiazole-5-carboxylic acid amide” is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the development of novel 2-aminothiazole derivatives with enhanced anticancer activity .

属性

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXMXNQWKHRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-thiazole-5-carboxylic acid amide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)